molecular formula C19H26N2O5 B1630711 BOC-PRO-PHE-OH

BOC-PRO-PHE-OH

Cat. No.: B1630711
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Phe-Pro-OH (CAS: 38675-10-4) is a protected tripeptide derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus, a D-phenylalanine (D-Phe) residue, and a proline (Pro) residue. Its molecular formula is C₁₉H₂₆N₂O₅, with a molecular weight of 362.42 g/mol . The Boc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. This compound is stored at 2–8°C in a dry, sealed environment to prevent hydrolysis or degradation .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Methods

DCC/HOBt-Mediated Coupling

The dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) system remains a cornerstone for forming peptide bonds in Boc-Pro-Phe-OH synthesis. As demonstrated in the racemization-free synthesis of Boc-Phe-MeAla-OH, DCC activates the carboxyl group of Boc-protected proline, while HOBt suppresses racemization by forming an active ester intermediate. A typical procedure involves:

  • Dissolving Boc-Pro-OH (1.0 eq) and HOBt (1.2 eq) in tetrahydrofuran (THF).
  • Adding DCC (1.1 eq) at 0°C to form the symmetric anhydride.
  • Coupling with L-phenylalanine (1.0 eq) in the presence of N-methylmorpholine (NMM) to maintain a pH of 8–9.

Reaction monitoring via thin-layer chromatography (TLC) (Rf = 0.34 in ethyl acetate/hexane) and isolation by aqueous workup yields this compound with >85% purity.

Table 1: DCC/HOBt Reaction Parameters
Parameter Value Source
Solvent THF/DMF (3:1)
Temperature 0°C → RT
Yield 73–79%
Racemization <2% (HPLC)

Solution-Phase Synthesis with N-Methylmorpholine

Alternative protocols employ NMM as a base to deprotonate the carboxylate group of phenylalanine, enhancing nucleophilic attack on the activated Boc-Pro intermediate. This method, adapted for Boc-Ala-Phe-OBzl synthesis, achieves comparable yields (78.3%) but requires stringent anhydrous conditions to prevent DCC hydrolysis. Post-reaction, the product is purified via silica gel chromatography (eluent: chloroform/methanol 9:1) and characterized by IR (amide I band at 1643 cm⁻¹) and ¹H NMR (δ 1.55 ppm for tert-butyl group).

Advanced Methodologies

Aqueous–Organic Solvent Systems

Recent innovations explore water–THF mixtures to reduce environmental impact and simplify purification. A 2024 study demonstrated that this compound could be synthesized without protecting groups by leveraging DCC/HOBt in a 4:1 THF–H₂O system. This approach reduced reaction times to 2 hours (vs. 6–12 hours traditionally) and facilitated direct reuse of HOBt in subsequent couplings. However, the absence of Boc protection in this method limits its applicability to pre-protected intermediates.

Racemization Mitigation Strategies

Racemization at the phenylalanine α-carbon remains a critical challenge. Studies identify low temperatures (0–4°C) and HOBt concentrations (>1.2 eq) as key factors in preserving stereochemistry. Circular dichroism (CD) spectra of this compound synthesized via these methods confirm >98% enantiomeric excess, aligning with pharmaceutical-grade standards.

Experimental Protocols

Stepwise Synthesis Procedure

  • Activation : Boc-Pro-OH (2.0 g, 8.7 mmol) and HOBt (1.4 g, 10.4 mmol) are dissolved in 20 mL THF. DCC (2.2 g, 10.4 mmol) is added dropwise at 0°C under argon.
  • Coupling : After 30 minutes, L-phenylalanine (1.5 g, 8.7 mmol) and NMM (1.0 mL, 9.1 mmol) are introduced. The mixture is stirred at RT for 12 hours.
  • Workup : The reaction is quenched with 10% citric acid, extracted with ethyl acetate, and dried over Na₂SO₄.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields this compound as a white solid (2.8 g, 78%).

Characterization Data

Table 2: Spectroscopic Properties of this compound
Technique Data Source
¹H NMR δ 1.55 (s, 9H, Boc), 4.33 (m, α-H)
IR 1643 cm⁻¹ (C=O amide)
[α]D²⁵ +50.9° (c=1.1, EtOH)
Melting Point 98–99°C

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield Time Purity Environmental Impact
DCC/HOBt (THF) 78% 12 h 95% Moderate
Aqueous–THF 73% 2 h 90% Low
NMM-Mediated 79% 18 h 93% High

The aqueous–THF system offers rapid synthesis but compromises purity, while traditional DCC/HOBt balances yield and stereoselectivity. NMM-based protocols, though high-yielding, require toxic solvents like DMF.

Chemical Reactions Analysis

Types of Reactions

BOC-PRO-PHE-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Boc-Pro-Phe-OH serves as an essential building block in peptide synthesis. Its protective Boc group allows for the selective modification of amino acids, enhancing the efficiency of peptide assembly.

  • Case Study : A study demonstrated the successful synthesis of various peptides using this compound via liquid-assisted grinding methods, achieving yields up to 91% without requiring extensive purification steps .
PeptideYield (%)Diastereomeric Excess (%)
Boc-Phe-Gly-OMe91>99
Boc-Leu-Leu-OBn88-
Boc-Pro-(Leu)3-OBn74-

Drug Development

In pharmaceutical research, this compound is utilized to create prodrugs that enhance the bioavailability of active compounds. This application is particularly relevant in developing more effective medications.

  • Example : The compound has been incorporated into bifunctional peptides designed for analgesic applications targeting opioid receptors. These peptides exhibited promising activity profiles, demonstrating the utility of this compound in drug design .

Biotechnology

This compound plays a vital role in developing bioconjugates for targeted drug delivery systems. This application is crucial for improving therapeutic outcomes in diseases such as cancer.

  • Application Insight : The compound's ability to form stable conjugates with various biomolecules facilitates the design of targeted therapies that can improve drug efficacy while minimizing side effects.

Protein Engineering

Researchers utilize this compound to modify proteins, which aids in studying protein interactions and functions. This understanding is essential for elucidating biological processes and developing new therapeutic strategies.

  • Research Finding : Studies have shown that using Boc-protected amino acids can lead to better control over protein folding and stability, which are critical factors in protein engineering .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its presence aids in the accurate quantification of amino acids and peptides in complex mixtures.

  • Methodology : High-performance liquid chromatography (HPLC) techniques often employ Boc-protected amino acids to calibrate instruments and validate methods due to their well-characterized properties .

Mechanism of Action

The mechanism of action of BOC-PRO-PHE-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Boc-D-Phe-Pro-OH and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Residues/Modifications Storage Conditions
Boc-D-Phe-Pro-OH 38675-10-4 C₁₉H₂₆N₂O₅ 362.42 D-Phe, Pro 2–8°C
Boc-D-Phe-Pro-Arg-OH 74875-72-2 C₂₅H₃₈N₆O₆ 518.61 D-Phe, Pro, Arg -15°C
Boc-Leu-Phe-Pro-OH 57225-09-9 C₂₅H₃₇N₃O₆ 475.59 Leu, Phe, Pro Not specified
Boc-Phe(3-I)-OH 273221-75-3 - - 3-Iodo-L-Phe Not specified
Boc-Phe-(R)-Val-OH 137828-53-6 C₁₉H₃₀N₂O₄ 362.46* D-Phe, (R)-Val Not specified

*Calculated based on molecular formula.

Key Comparative Insights

(1) Sequence Length and Complexity

  • Boc-D-Phe-Pro-Arg-OH includes an additional arginine (Arg) residue, increasing its molecular weight (518.61 g/mol ) and complexity compared to Boc-D-Phe-Pro-OH. The Arg residue introduces a positively charged guanidinium group, enhancing solubility in aqueous solutions .
  • Boc-Leu-Phe-Pro-OH incorporates leucine (Leu), a hydrophobic residue, which may influence its membrane permeability and aggregation behavior .

(2) Functional Modifications

  • Boc-Phe(3-I)-OH contains a 3-iodo substitution on the phenylalanine aromatic ring, which is critical for radioisotope labeling or stabilizing peptide-receptor interactions .

Q & A

Q. What systematic approaches ensure comprehensive literature reviews for this compound-related studies?

  • Methodological Answer :

Search databases (SciFinder, PubMed) using Boolean operators: (this compound) AND (synthesis OR bioactivity).

Screen results via PRISMA flowchart; exclude non-peer-reviewed sources.

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